Cas no 2171289-18-0 ((2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid)

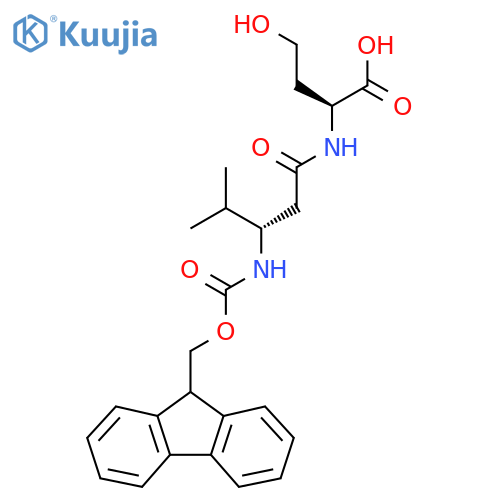

2171289-18-0 structure

商品名:(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid

(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid

- (2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid

- 2171289-18-0

- EN300-1579919

-

- インチ: 1S/C25H30N2O6/c1-15(2)22(13-23(29)26-21(11-12-28)24(30)31)27-25(32)33-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-22,28H,11-14H2,1-2H3,(H,26,29)(H,27,32)(H,30,31)/t21-,22-/m0/s1

- InChIKey: NDLKEEHRORODRJ-VXKWHMMOSA-N

- ほほえんだ: O(C(N[C@@H](CC(N[C@H](C(=O)O)CCO)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 454.21038668g/mol

- どういたいしつりょう: 454.21038668g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 11

- 複雑さ: 662

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 125Ų

(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1579919-0.05g |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |

2171289-18-0 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1579919-5.0g |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |

2171289-18-0 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1579919-250mg |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |

2171289-18-0 | 250mg |

$3099.0 | 2023-09-24 | ||

| Enamine | EN300-1579919-500mg |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |

2171289-18-0 | 500mg |

$3233.0 | 2023-09-24 | ||

| Enamine | EN300-1579919-0.1g |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |

2171289-18-0 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1579919-50mg |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |

2171289-18-0 | 50mg |

$2829.0 | 2023-09-24 | ||

| Enamine | EN300-1579919-100mg |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |

2171289-18-0 | 100mg |

$2963.0 | 2023-09-24 | ||

| Enamine | EN300-1579919-5000mg |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |

2171289-18-0 | 5000mg |

$9769.0 | 2023-09-24 | ||

| Enamine | EN300-1579919-1000mg |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |

2171289-18-0 | 1000mg |

$3368.0 | 2023-09-24 | ||

| Enamine | EN300-1579919-10000mg |

(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |

2171289-18-0 | 10000mg |

$14487.0 | 2023-09-24 |

(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

2171289-18-0 ((2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid) 関連製品

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量